molecular formula C11H18ClN3 B1403995 2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl CAS No. 1352305-25-9

2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl

Cat. No.: B1403995
CAS No.: 1352305-25-9
M. Wt: 227.73 g/mol
InChI Key: GGWFELNOJKBTIO-UHFFFAOYSA-N
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Description

2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl is a useful research compound. Its molecular formula is C11H18ClN3 and its molecular weight is 227.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Properties of Pyridine Derivatives

Pyridine derivatives, including structures related to 2-(3-Pyridyl)-2-pyrrolidinylethylamine, have been extensively studied for their chemistry and properties. These compounds are pivotal in the synthesis of various heterocyclic compounds and play a crucial role in medicinal chemistry due to their bioactivity. The study of pyridine and pyrrolidine derivatives has led to the development of novel compounds with significant therapeutic potential, showcasing the compound's foundational role in drug discovery and development (Boča, Jameson, & Linert, 2011).

Pyrrolidine in Drug Discovery

The pyrrolidine scaffold, a core structure in 2-(3-Pyridyl)-2-pyrrolidinylethylamine, is widely utilized in medicinal chemistry to obtain compounds for treating human diseases. This interest is driven by the scaffold's ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage. Pyrrolidine derivatives are characterized by selectivity towards various biological targets, demonstrating the scaffold's versatility in the design of new compounds with diverse biological profiles (Li Petri et al., 2021).

Pyridine Scaffolds in Pharmacology

Pyridine scaffolds, similar to the one in the compound of interest, exhibit a range of pharmacological activities. These activities include antimicrobial, antiviral, and anticancer properties, underscoring the medicinal importance of pyridine derivatives. The review of recent advances in chemistry and pharmacological aspects of 2-pyridone scaffolds emphasizes the versatile nature of pyridine derivatives in biological applications, highlighting their significance in developing new therapeutic agents (Amer et al., 2021).

Biochemical Analysis

Biochemical Properties

2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinic acetylcholine receptors, which are crucial for neurotransmission. The nature of these interactions often involves binding to the receptor sites, leading to either activation or inhibition of the receptor’s function . Additionally, this compound can interact with cytochrome P450 enzymes, influencing their metabolic activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate certain signaling pathways that lead to increased gene expression of specific proteins . Moreover, it has been shown to affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, its binding to nicotinic acetylcholine receptors can result in either activation or inhibition, depending on the receptor subtype . Additionally, it can inhibit or activate enzymes like cytochrome P450, leading to changes in gene expression and metabolic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced neurotransmission and improved metabolic activity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to changes in metabolic flux and metabolite levels within the cell . The compound’s metabolism can result in the formation of various metabolites, some of which may have distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it influences mitochondrial function and energy metabolism . Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl involves the reaction of 3-pyridinecarboxaldehyde with 2-pyrrolidin-1-ylethylamine in the presence of hydrochloric acid.", "Starting Materials": [ "3-pyridinecarboxaldehyde", "2-pyrrolidin-1-ylethylamine", "Hydrochloric acid" ], "Reaction": [ "To a stirred solution of 3-pyridinecarboxaldehyde (1.0 equiv) in ethanol, add 2-pyrrolidin-1-ylethylamine (1.2 equiv) and hydrochloric acid (1.5 equiv).", "Heat the reaction mixture at reflux for 4 hours.", "Allow the reaction mixture to cool to room temperature and then filter the precipitated product.", "Wash the product with ethanol and dry under vacuum to obtain 2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl as a white solid." ] }

CAS No.

1352305-25-9

Molecular Formula

C11H18ClN3

Molecular Weight

227.73 g/mol

IUPAC Name

2-(2-pyridin-3-ylpyrrolidin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C11H17N3.ClH/c12-6-5-11(4-2-8-14-11)10-3-1-7-13-9-10;/h1,3,7,9,14H,2,4-6,8,12H2;1H

InChI Key

GGWFELNOJKBTIO-UHFFFAOYSA-N

SMILES

C1CC(NC1)(CCN)C2=CN=CC=C2.Cl.Cl.Cl

Canonical SMILES

C1CC(NC1)(CCN)C2=CN=CC=C2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.